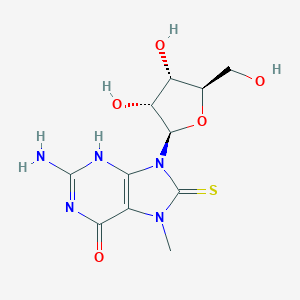
7,8-Dihydro-7-methyl-8-thioxoguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dihydro-7-methyl-8-thioxoguanosine, also known as 8-thio-dG, is a modified nucleoside that has been the subject of scientific research due to its potential applications in the fields of biochemistry and molecular biology. This molecule is structurally similar to guanosine, but has a sulfur atom in place of the oxygen atom at position 8. In
Applications De Recherche Scientifique
7,8-Dihydro-7-methyl-8-thioxoguanosine has been used in scientific research for a variety of applications. One of the main areas of research is in the field of nucleic acid chemistry, where 7,8-Dihydro-7-methyl-8-thioxoguanosine has been used as a probe to study DNA and RNA structures and interactions. 7,8-Dihydro-7-methyl-8-thioxoguanosine has also been used in the development of new nucleic acid-based therapeutics, such as antisense oligonucleotides and aptamers.
Mécanisme D'action
The mechanism of action of 7,8-Dihydro-7-methyl-8-thioxoguanosine is not fully understood, but it is believed to be similar to that of guanosine. 7,8-Dihydro-7-methyl-8-thioxoguanosine can be incorporated into DNA and RNA, where it can affect the structure and stability of these molecules. It has also been shown to affect the activity of enzymes involved in nucleic acid metabolism.
Effets Biochimiques Et Physiologiques
Studies have shown that 7,8-Dihydro-7-methyl-8-thioxoguanosine can affect the biochemical and physiological properties of nucleic acids. It has been shown to increase the melting temperature of DNA and RNA, indicating that it stabilizes these molecules. 7,8-Dihydro-7-methyl-8-thioxoguanosine has also been shown to affect the activity of enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA polymerases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7,8-Dihydro-7-methyl-8-thioxoguanosine in lab experiments is that it can be easily incorporated into nucleic acids using standard synthetic methods. It also has unique biochemical and physiological properties that can be used to study the structure and function of nucleic acids. However, one limitation of using 7,8-Dihydro-7-methyl-8-thioxoguanosine is that it can be cytotoxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 7,8-Dihydro-7-methyl-8-thioxoguanosine. One area of research is in the development of new nucleic acid-based therapeutics that incorporate 7,8-Dihydro-7-methyl-8-thioxoguanosine. Another area of research is in the study of the biochemical and physiological effects of 7,8-Dihydro-7-methyl-8-thioxoguanosine on nucleic acids. Additionally, 7,8-Dihydro-7-methyl-8-thioxoguanosine could be used as a probe to study the structure and function of nucleic acids in living cells.
Méthodes De Synthèse
The synthesis of 7,8-Dihydro-7-methyl-8-thioxoguanosine can be achieved through a multi-step process starting from guanosine. One method involves the reaction of guanosine with Lawesson's reagent, which replaces the oxygen atom at position 8 with a sulfur atom. Another method involves the reaction of guanosine with thiourea and hydrogen peroxide, which also results in the formation of 7,8-Dihydro-7-methyl-8-thioxoguanosine.
Propriétés
Numéro CAS |
127794-14-3 |
|---|---|
Nom du produit |
7,8-Dihydro-7-methyl-8-thioxoguanosine |
Formule moléculaire |
C11H15N5O5S |
Poids moléculaire |
329.34 g/mol |
Nom IUPAC |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8-sulfanylidene-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O5S/c1-15-4-7(13-10(12)14-8(4)20)16(11(15)22)9-6(19)5(18)3(2-17)21-9/h3,5-6,9,17-19H,2H2,1H3,(H3,12,13,14,20)/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
RYCBQZRMWCNRMH-UUOKFMHZSA-N |
SMILES isomérique |
CN1C2=C(NC(=NC2=O)N)N(C1=S)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
CN1C2=C(N=C(NC2=O)N)N(C1=S)C3C(C(C(O3)CO)O)O |
SMILES canonique |
CN1C2=C(NC(=NC2=O)N)N(C1=S)C3C(C(C(O3)CO)O)O |
Synonymes |
7,8-dihydro-7-methyl-8-thioxoguanosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



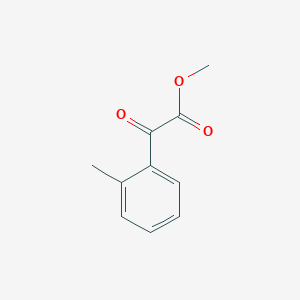
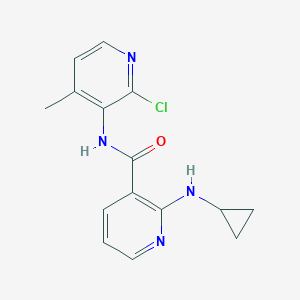
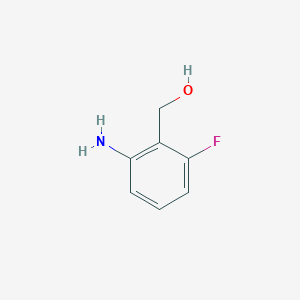
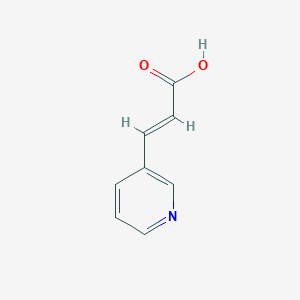

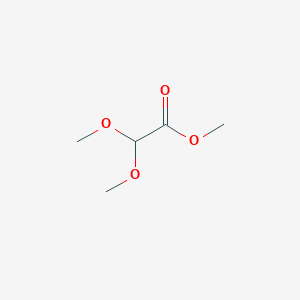


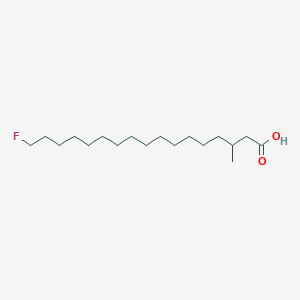
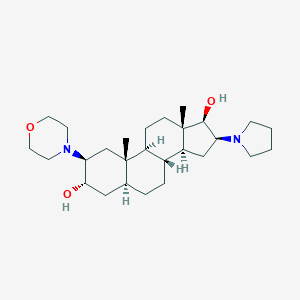
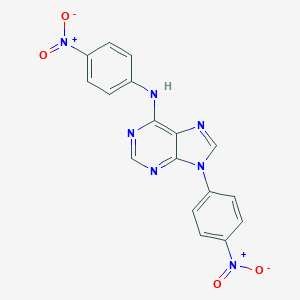
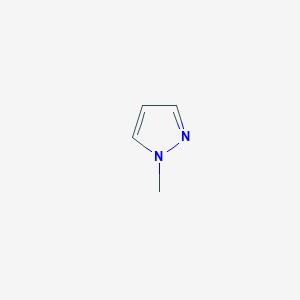
![5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B151069.png)
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)